trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

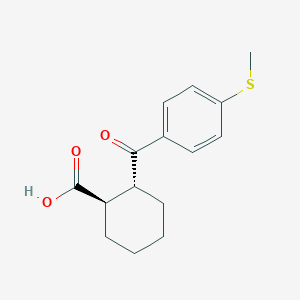

trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol This compound is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to the benzoyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable thiol reacts with a benzoyl chloride derivative under basic conditions.

Cyclohexane Ring Formation: The benzoyl intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexane. This step requires the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.

Carboxylation: The final step involves the introduction of the carboxylic acid group to the cyclohexane ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The thiomethyl group in trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation to form a sulfoxide or sulfone derivative. Common oxidizing agents used for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzoyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. These reactions typically require the presence of strong acids or halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether, and ethanol.

Substitution: Nitric acid, sulfuric acid, halogenating agents (e.g., bromine, chlorine), and acetic acid.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated benzoyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Catalysis

The compound serves as a ligand in coordination chemistry, forming metal complexes that act as catalysts in organic reactions. These metal complexes can facilitate various chemical transformations, enhancing reaction rates and selectivity.

Material Science

Due to its unique structure, trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid has potential applications in developing novel materials with specific electronic and optical properties. Its thiomethyl group can contribute to enhanced conductivity and light absorption characteristics in materials.

Biological Applications

Drug Development

This compound is a valuable intermediate in synthesizing pharmaceutical compounds. Its ability to undergo various chemical modifications makes it suitable for creating drugs targeting specific biological pathways. For instance, its structural features may enhance the efficacy of compounds designed to inhibit enzymes involved in metabolic disorders.

Biological Probes

The compound can also function as a probe to study biological processes involving thiol groups and carboxylic acids. Its interactions with proteins can help elucidate mechanisms of action relevant to various diseases.

Industrial Applications

Polymer Production

In the polymer industry, this compound can be utilized as a monomer or comonomer. This use contributes to producing specialty polymers with enhanced thermal stability and chemical resistance, making them suitable for demanding applications.

Agriculture

The compound is an intermediate in synthesizing agrochemicals such as herbicides and pesticides. Its structural characteristics may improve the effectiveness of these chemicals by enhancing their interaction with target organisms.

Research indicates that this compound possesses biological activities potentially useful in therapeutic contexts:

- Enzyme Inhibition: The compound may inhibit specific enzymes such as aldose reductase, which is implicated in diabetic complications. Its structural features could enhance its effectiveness as an inhibitor.

- Receptor Modulation: The compound may interact with receptors, altering signaling pathways that affect cellular responses. This property could be harnessed for therapeutic applications in conditions like cancer or metabolic disorders.

Case Study 1: Enzyme Inhibition

A study demonstrated that cyclohexane carboxylic acids, including derivatives of this compound, effectively inhibited aldose reductase activity in vitro, suggesting potential therapeutic applications for diabetic complications .

Case Study 2: Polymer Development

Research highlighted the use of this compound as a comonomer in synthesizing high-performance polymers. These polymers exhibited improved thermal stability and resistance to chemical degradation compared to traditional materials .

Mecanismo De Acción

The mechanism of action of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, affecting their stability and activity. These interactions can influence cellular processes such as signal transduction, enzyme activity, and gene expression.

Comparación Con Compuestos Similares

- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

- trans-2-Benzoyl-1-cyclohexanecarboxylic acid

- 3-(4-Methylthiobenzoyl)propionic acid

Comparison:

- trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid lacks the sulfur atom, resulting in different oxidation and reduction behavior.

- trans-2-Benzoyl-1-cyclohexanecarboxylic acid does not have the thiomethyl group, leading to variations in its chemical reactivity and potential applications.

- 3-(4-Methylthiobenzoyl)propionic acid has a different carbon chain length, affecting its physical and chemical properties.

Actividad Biológica

trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a thiomethyl group and a carboxylic acid functional group, suggests various mechanisms of action that can influence biological systems. This article synthesizes the available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound can be described by the following chemical structure:

- Molecular Formula: CHOS

- Molecular Weight: 250.31 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiomethyl group may enhance the compound's reactivity and binding affinity towards enzymes and receptors involved in various metabolic pathways.

- Enzyme Inhibition: Research indicates that cyclohexane carboxylic acids can act as inhibitors for specific enzymes such as aldose reductase, which is implicated in diabetic complications. The structural features of this compound may contribute to its effectiveness as an inhibitor.

- Receptor Modulation: The compound may also interact with specific receptors, leading to alterations in signaling pathways that affect cellular responses. This could potentially be harnessed for therapeutic applications in conditions like cancer or metabolic disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

- Aldose Reductase Inhibition Study:

- Cytotoxicity Against Cancer Cells:

- Anti-inflammatory Effects:

Propiedades

IUPAC Name |

(1R,2R)-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFVDGBQRVYYJW-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641360 | |

| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844856-85-5 | |

| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.